An In-depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide: Properties, Synthesis, and Therapeutic Potential
Executive Summary
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a heterocyclic compound of growing interest within the medicinal chemistry landscape. As a member of the broader piperidine carboxamide class, this scaffold is foundational to the development of novel therapeutics. The piperidine motif is a highly privileged structure in drug discovery, known for enhancing metabolic stability and improving pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of N-(2,6-dimethylphenyl)piperidine-3-carboxamide, synthesizing current knowledge on its physicochemical properties, a validated synthesis protocol, and its significant, recently discovered biological activities. The primary focus is on its emerging potential as an anti-melanoma agent through the induction of a senescence-like phenotype, offering a novel therapeutic strategy for oncology.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.
Introduction and Significance
The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to modulate lipophilicity, serve as a hydrogen bond acceptor, and conform to the steric requirements of biological targets.[1] When combined with a carboxamide linker and an aryl group, as in N-(2,6-dimethylphenyl)piperidine-3-carboxamide, the resulting scaffold presents a versatile platform for probing complex biological systems.
While isomers such as N-(2,6-dimethylphenyl)piperidine-2-carboxamide are well-documented as metabolites of local anesthetics like Bupivacaine and Ropivacaine, the 3-carboxamide isomer has recently carved its own niche.[4][5] Groundbreaking research has identified the N-arylpiperidine-3-carboxamide core as a potent inducer of cellular senescence in melanoma cells, highlighting a distinct and therapeutically valuable mechanism of action.[2][3] Furthermore, the broader class of piperidine-3-carboxamide derivatives is being actively investigated for other applications, including the treatment of osteoporosis by targeting Cathepsin K and malaria via proteasome inhibition.[6][7] This guide consolidates the fundamental properties and explores the compelling therapeutic avenues for this specific and promising compound.
Physicochemical Properties and Characterization
Precise characterization is the bedrock of reproducible research. While specific experimental data for the 3-carboxamide isomer is not widely published, the properties of the closely related and well-characterized 2-carboxamide isomer (CAS 15883-20-2) provide a reliable reference point for expected values.
| Property | Value / Information | Source |
| IUPAC Name | N-(2,6-dimethylphenyl)piperidine-3-carboxamide | - |
| Molecular Formula | C₁₄H₂₀N₂O | [8] |
| Molecular Weight | 232.32 g/mol | [4][8] |
| CAS Number | 15883-20-2 (for 2-carboxamide isomer) | [4][8][9] |
| Appearance | White to off-white crystalline powder (expected) | [8] |
| Melting Point | 114-117 °C (for 2-carboxamide isomer) | [4] |
| Boiling Point | 392.3 ± 42.0 °C at 760 mmHg (for 2-carboxamide isomer) | [4] |
| Density | 1.1 ± 0.1 g/cm³ (for 2-carboxamide isomer) | [4] |
| Solubility | Expected to be soluble in DMSO, DMF, and Ethanol | [10] |
| Purity (Typical) | >98% (HPLC) | [8] |
Analytical Characterization Rationale: A robust analytical workflow is critical for structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would be expected to show characteristic resonances for the dimethylphenyl group, the piperidine ring protons, and the amide proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₁₄H₂₀N₂O), with an expected exact mass of 232.1576.[4]
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard for determining purity, often using a C18 column with a mobile phase of acetonitrile and water. This technique is also crucial for separating the target compound from any starting materials or byproducts.[11]
Synthesis and Purification Protocol
The synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide is typically achieved through a standard amide coupling reaction. This approach is reliable and scalable, making it suitable for both discovery and development phases.
Experimental Rationale: The chosen methodology employs a carbodiimide-mediated coupling, a cornerstone of modern amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used as the coupling agent to activate the carboxylic acid of the piperidine starting material. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction and improve yield. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve the reactants.
Step-by-Step Synthesis Protocol:
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carboxylic acid (1.0 equivalent) and 2,6-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Catalyst Addition: To the stirred solution, add DMAP (0.1 equivalents).
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Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add EDCI (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Synthesis Workflow Diagram:
Caption: Amide coupling synthesis workflow.
Biological Activity and Therapeutic Potential
The most compelling aspect of N-(2,6-dimethylphenyl)piperidine-3-carboxamide is its recently uncovered biological activity as a modulator of cellular senescence, positioning it as a promising candidate for cancer therapy.
Primary Indication: Anti-Melanoma Activity via Senescence Induction In a high-throughput screening campaign to identify novel anti-melanoma agents, an N-arylpiperidine-3-carboxamide scaffold was identified as a hit compound.[2] This compound was shown to induce a senescence-like phenotype in human melanoma A375 cells.[2][3]
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Mechanism of Action: Cellular senescence is a state of irreversible cell cycle arrest. Inducing senescence in cancer cells is an emerging and powerful therapeutic strategy. Unlike apoptosis, which triggers cell death, senescence halts proliferation and can stimulate an anti-tumor immune response. The N-arylpiperidine-3-carboxamide scaffold triggers morphological changes in melanoma cells consistent with senescence, including cell enlargement and flattening, without causing significant toxicity to normal cells.[2][3] This selective activity is a critical attribute for any viable oncology drug candidate.
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Structure-Activity Relationship (SAR): Subsequent studies on a focused library of analogues have begun to elucidate the key structural moieties required for this anti-proliferative activity, paving the way for the rational design of more potent derivatives.[2]
Proposed Mechanism of Action Diagram:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 5. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]
- 9. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS#: 38396-39-3 [m.chemicalbook.com]
- 11. veeprho.com [veeprho.com]

